

Evaluating the Specificity of Ampelanol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ampelanol
Cat. No.: B15600758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelanol is a novel small molecule inhibitor under investigation for its therapeutic potential in metabolic diseases and oncology. Its primary mechanism of action is the potent and highly selective inhibition of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^{[1][2][3]} AMPK activation is a key cellular response to metabolic stress, such as low glucose or hypoxia, and it orchestrates a switch from anabolic to catabolic pathways to restore energy balance.^{[1][4][5]} Due to its central role in metabolism, dysregulation of the AMPK signaling pathway has been implicated in a variety of diseases, making it a compelling therapeutic target.^{[1][2]}

The clinical success of kinase inhibitors is often dictated by their specificity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough evaluation of a compound's selectivity profile is a critical step in preclinical development. This guide provides a comparative analysis of the specificity of **Ampelanol** against other known AMPK inhibitors, supported by quantitative data and detailed experimental protocols.

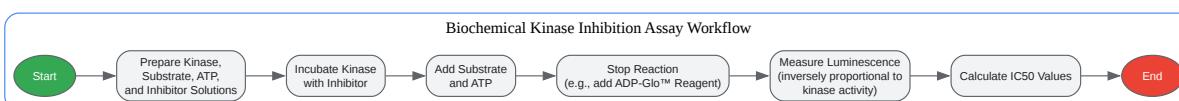
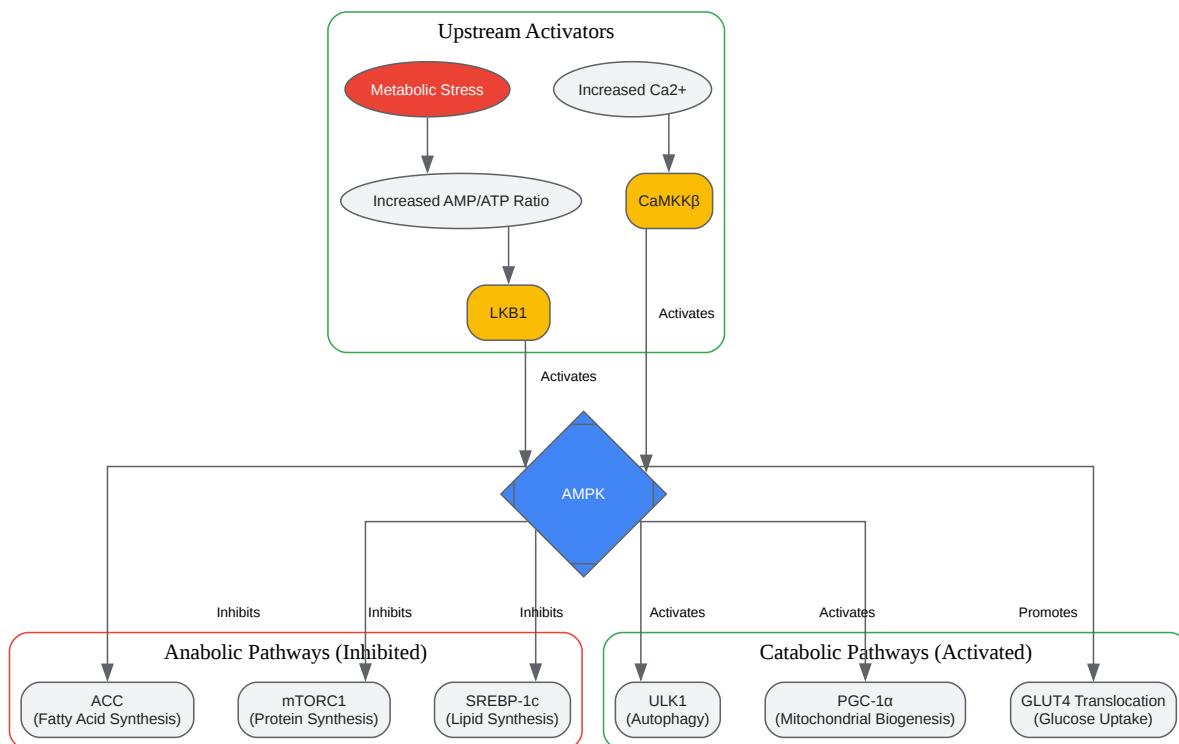
Comparative Analysis of Kinase Inhibitor Specificity

The specificity of **Ampelanol** was evaluated against a panel of protein kinases and compared with two well-characterized AMPK inhibitors: Compound C (Dorsomorphin), a widely used but

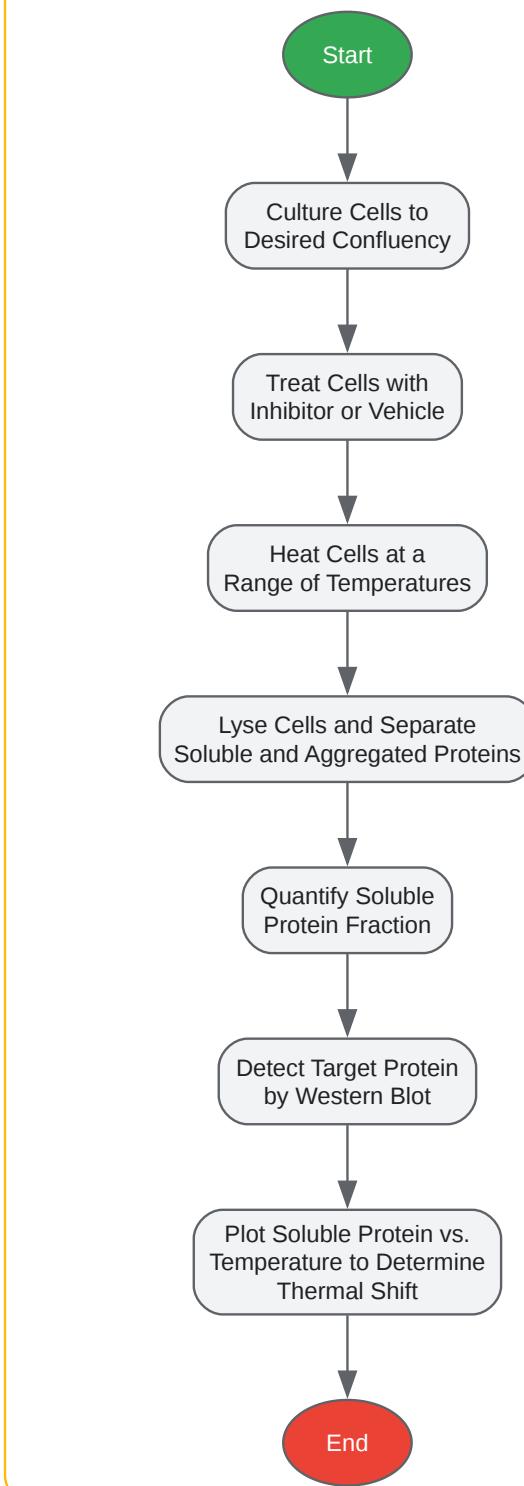
relatively non-selective inhibitor, and SBI-0206965, a more recent and selective inhibitor.[6][7][8][9][10]

Data Presentation

The inhibitory activity of each compound is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.



Kinase Target	Ampelanol (IC50, nM)	Compound C (Dorsomorphin) (IC50, nM)	SBI-0206965 (IC50, nM)
AMPK ($\alpha 1\beta 1\gamma 1$)	1.5	120	400
ALK2	>10,000	130	>10,000
PKA	>10,000	>5,000	Not Reported
PKC θ	>10,000	>5,000	Not Reported
JAK3	>10,000	>5,000	Not Reported
ULK1	5,200	Not Reported	108
VEGFR2	>10,000	2,200	>10,000

Note: Data for **Ampelanol** is hypothetical and for illustrative purposes. Data for Compound C and SBI-0206965 are compiled from publicly available sources.[6][7][9][11][12]


As the data indicates, **Ampelanol** demonstrates significantly higher potency for AMPK compared to both Compound C and SBI-0206965. Furthermore, **Ampelanol** exhibits a superior selectivity profile, with minimal to no activity against a range of other kinases at concentrations up to 10 μ M. In contrast, Compound C shows significant off-target activity against ALK2 and VEGFR2. While SBI-0206965 is more selective than Compound C, it also potently inhibits ULK1, a kinase involved in autophagy.[6][11][12]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental approaches used to assess specificity, the following diagrams are provided.

Cellular Thermal Shift Assay (CETSA) Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 10. compound-56.com [compound-56.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Specificity of Ampelanol's Mechanism of Action: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600758#evaluating-the-specificity-of-ampelanol-s-mechanism-of-action>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com